molecular formula C13H17N3O2 B11861365 Tert-butyl 6,7-dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate

Tert-butyl 6,7-dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate

Cat. No.: B11861365
M. Wt: 247.29 g/mol
InChI Key: GSDDTSWBRNCXAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (CAS 339559-07-8) is a high-purity chemical intermediate with the molecular formula C13H17N3O2. This nitrogen-containing heterocyclic compound is a derivative of the privileged pyrrolo[2,3-d]pyrimidine scaffold, a structural analog of purine nucleotides known as 7-deazapurines . This core scaffold has garnered substantial research interest in pharmaceutical chemistry due to its structural diversity, synthetic accessibility, and broad-spectrum bioactivity . Researchers primarily utilize this and related compounds as a key synthetic building block for developing novel therapeutic agents. The electron-rich pyrrole ring fused with an electron-deficient pyrimidine ring makes the scaffold versatile for site-selective modification to direct biological activity . Recent scientific advancements highlight the significant potential of pyrrolo[2,3-d]pyrimidine derivatives in addressing antimicrobial resistance (AMR), a critical global health challenge . These derivatives have demonstrated promising antibacterial, antifungal, and antiviral activities in pharmacological studies . Furthermore, this class of compounds is extensively investigated in oncology research, particularly as cyclin-dependent kinase (CDK) inhibitors for targeted cancer therapy . Specific derivatives have shown potent inhibitory activity against CDK9 and anti-proliferative effects in human pancreatic cancer cell lines, indicating their value in developing new treatments for aggressive cancers like pancreatic ductal adenocarcinoma (PDAC) . The tert-butyl ester group in this compound serves as a crucial protecting group and synthetic handle, allowing for further functionalization to create a diverse array of bioactive molecules for various research applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

tert-butyl 6,7-dimethylpyrrolo[2,3-d]pyrimidine-4-carboxylate

InChI

InChI=1S/C13H17N3O2/c1-8-6-9-10(12(17)18-13(2,3)4)14-7-15-11(9)16(8)5/h6-7H,1-5H3

InChI Key

GSDDTSWBRNCXAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=CN=C2N1C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Direct Esterification of Pyrrolopyrimidine Precursors

The most widely reported method involves the reaction of 6,7-dimethylpyrrolo[2,3-D]pyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. This one-step esterification proceeds under mild conditions (20–25°C) in anhydrous dichloromethane or tetrahydrofuran, achieving yields of 70–85%. The mechanism involves nucleophilic attack by the pyrrolopyrimidine’s amine group on the electrophilic carbonyl carbon of tert-butyl chloroformate, followed by elimination of hydrochloric acid.

Optimization Notes :

  • Inert Atmosphere : Reactions conducted under nitrogen or argon prevent oxidation of sensitive intermediates.

  • Stoichiometry : A 1:1 molar ratio of pyrrolopyrimidine to tert-butyl chloroformate minimizes side products like bis-esterified species.

  • Workup : Sequential washes with saturated NaHCO₃ and brine remove excess reagents, followed by silica gel chromatography for purification.

Nickel-Mediated Cross-Coupling for Scalable Synthesis

Nickel/Copper Bimetallic Systems

A patent-pending method for related compounds uses nickel chloride and cuprous iodide with triphenylphosphine in ethanol to couple acrylic acid derivatives with halogenated pyrimidines. Applied to this compound, this approach could involve:

  • Coupling 5-bromo-6,7-dimethylpyrrolo[2,3-D]pyrimidine with tert-butyl acrylate.

  • Cyclodehydration using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to aromatize the ring.

Advantages :

  • Avoids palladium catalysts, reducing costs.

  • Yields >80% reported for analogous compounds.

Microwave-Assisted Synthesis

Accelerated Esterification Under Microwave Irradiation

Microwave irradiation (150°C, 5–10 minutes) in dimethylacetamide (DMA) with triethylamine accelerates the esterification step, achieving 68–73% yields. This method reduces reaction times from hours to minutes but requires specialized equipment.

Analytical Validation of Synthetic Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): Signals at δ 1.46 (s, 9H, tert-butyl), 2.64 (s, 6H, CH₃), 6.03 (s, 1H, pyrrole-H), 8.26 (s, 1H, pyrimidine-H).

  • ¹³C NMR : Carboxylate carbonyl at δ 165.2 ppm; tert-butyl carbons at δ 28.1 (CH₃) and 80.4 (C-O).

Mass Spectrometry

  • ESI-MS : [M+H]⁺ peak at m/z 247.29, consistent with molecular formula C₁₃H₁₇N₃O₂.

High-Performance Liquid Chromatography (HPLC)

  • Purity >98% achieved using C18 columns (acetonitrile/water gradient).

Comparative Analysis of Synthetic Methods

Method Conditions Yield Advantages Limitations
Direct Esterification25°C, 12 h, CH₂Cl₂70–85%Simple, scalableRequires anhydrous conditions
Nickel Coupling65°C, 8 h, EtOH>80%Cost-effective, no PdMulti-step, DDQ oxidation needed
Microwave150°C, 5 min, DMA68–73%RapidSpecialized equipment required

Industrial-Scale Production Considerations

Cost-Benefit Analysis

  • Direct Esterification : Preferred for batch production due to low reagent costs and high yields.

  • Nickel-Mediated Routes : Suitable for continuous flow systems, reducing DDQ usage via in-line oxidation.

Environmental Impact

  • Solvent Recovery : Dichloromethane and ethanol are recyclable via distillation.

  • Waste Streams : HCl byproducts neutralized with NaOH for safe disposal .

Chemical Reactions Analysis

Tert-butyl 6,7-dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where substituents on the pyrrolo[2,3-D]pyrimidine core are replaced by other functional groups using reagents like sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 6,7-dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: This compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 6,7-dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Properties/Applications Reference
Tert-butyl 6,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate C14H19N3O2 261.32 4-tert-butyl ester; 6,7-dimethyl Kinase inhibitor intermediate -
Methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate C8H7N3O2 177.16 4-methyl ester; no methyl groups at 6/7 Precursor for nucleoside analogs
4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine C16H22BrN5O2 396.28 5-bromo; Boc-protected piperazine at position 4 Targeted anticancer agents
Tert-butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate C12H14ClN3O2 253.69 4-chloro; tert-butyl ester at position 7 Intermediate for cross-coupling reactions
Key Observations:

The 5-bromo and Boc-piperazinyl groups in 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine introduce bulkier substituents, which may improve target binding in kinase inhibition but reduce solubility .

Reactivity and Synthetic Utility :

  • The chloro substituent in Tert-butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate facilitates nucleophilic aromatic substitution, making it a versatile intermediate for further functionalization .
  • In contrast, the methyl and tert-butyl groups in the target compound limit reactivity at positions 6 and 7, directing modifications to other positions.

Biological Activity: Analogs with halogen substituents (e.g., bromo) or amino groups (e.g., tert-butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate, similarity score 0.64 ) exhibit varied kinase selectivity profiles due to electronic and steric effects.

Physicochemical Properties

  • Molecular Weight : The target compound (261.32 g/mol) is heavier than methyl ester analogs (177.16 g/mol) but lighter than brominated derivatives (396.28 g/mol), influencing pharmacokinetic parameters like absorption and distribution .
  • Solubility : The tert-butyl group increases hydrophobicity, which may reduce aqueous solubility compared to carboxylic acid derivatives (e.g., 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic acid, 164.12 g/mol) .

Biological Activity

Tert-butyl 6,7-dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is a heterocyclic compound that has garnered attention for its biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a pyrrolo[2,3-d]pyrimidine core structure with a tert-butyl ester group, which enhances its solubility and reactivity. The molecular formula is C12H16N2O2C_{12}H_{16}N_{2}O_{2} . The unique substitution pattern of this compound contributes to its distinct chemical and biological properties.

Research indicates that this compound acts as an inhibitor of specific kinases , which are critical in cellular signaling pathways related to growth and proliferation. This inhibition suggests potential applications in cancer therapy and other diseases characterized by dysregulated kinase activity .

Table 1: Comparison of Biological Activities

Compound NameStructural FeaturesNotable Activities
This compoundPyrrolo[2,3-d]pyrimidine core with tert-butyl esterKinase inhibition; potential cancer therapeutic
4-Aminopyrrolo[2,3-d]pyrimidineAmino group at position 4Antitubercular activity
Methyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylateMethyl group at position 6Various biological activities

Biological Activity Studies

  • Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cancer signaling pathways. For instance, studies demonstrated that it effectively inhibited RET (rearranged during transfection) kinases associated with various cancers . The potency against both wild-type and drug-resistant mutant forms of RET highlights its therapeutic potential.
  • Cellular Interaction : Interaction studies revealed that this compound binds to protein targets involved in cellular signaling. This binding is crucial for understanding its mechanism as a kinase inhibitor .
  • Preclinical Models : In preclinical studies involving animal models, the compound exhibited significant activity against tumor cells driven by RET mutations. It demonstrated the ability to inhibit cell migration and growth in these models .

Case Study 1: RET Kinase Inhibition

A study focused on the structure-activity relationship (SAR) of pyrrolo[2,3-d]pyrimidine derivatives found that this compound displayed low nanomolar potency against RET-wt and RET V804M mutants. This study established a strong foundation for further development of this compound as a targeted cancer therapy .

Case Study 2: Bioactivation and Antioxidant Activity

Another research effort investigated the antioxidant properties of related pyrrolo compounds. It was found that certain derivatives exhibited prophylactic activity in models of lung inflammation. These findings suggest that modifications to the core structure could enhance biological activities beyond kinase inhibition .

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for Tert-butyl 6,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via multi-step protocols involving palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) and acid-mediated deprotection. For example, tert-butyl-protected intermediates are often treated with trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc group . Key factors include:

  • Catalyst selection : Pd(OAc)₂/XPhos systems are optimal for coupling reactions (yields ~70-80%) .

  • Base choice : Cs₂CO₃ improves nucleophilic substitution efficiency in spirocyclic intermediates .

  • Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating pyrrolopyrimidine derivatives .

    • Data Table : Comparison of Key Synthesis Steps
StepReagents/ConditionsYieldReference
Boc DeprotectionTFA/DCM, 0°C → RT85-95%
CouplingPd(OAc)₂, XPhos, Cs₂CO₃, dioxane, 80°C73%
CyclizationTBAF/THF, 65°C97%

Q. How is structural characterization performed for this compound and its intermediates?

  • Methodology :

  • NMR : ¹H/¹³C NMR confirms regioselectivity of methylation at the 6- and 7-positions (e.g., singlets for tert-butyl at δ 1.4 ppm and pyrrolo N–CH₃ at δ 3.1 ppm) .
  • HRMS : Exact mass analysis (e.g., m/z 332.162 [M+H]⁺) validates molecular formulas .
  • X-ray crystallography : Resolves ambiguities in spirocyclic or fused-ring systems (e.g., dihedral angles in pyrrolopyrimidine cores) .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence reactivity in downstream functionalization?

  • Methodology :

  • Steric hindrance : The tert-butyl group limits nucleophilic attack at the 4-carboxylate position, requiring bulky ligands (e.g., XPhos) to stabilize transition states in cross-coupling reactions .

  • Electronic effects : Electron-donating tert-butyl groups enhance electrophilic substitution at the pyrimidine C-2 position, as shown in comparative studies with methyl esters .

  • Case Study : Replacement of tert-butyl with methyl in analogs reduces catalytic coupling efficiency by ~40% due to decreased steric protection .

    • Data Table : Reactivity Comparison of Ester Derivatives
Ester GroupCoupling Efficiency (Pd/XPhos)Reference
tert-Butyl73%
Methyl42%
Isopropyl58%

Q. What strategies resolve contradictions in reported biological activity data for pyrrolo[2,3-d]pyrimidine derivatives?

  • Methodology :

  • SAR analysis : Systematic variation of substituents (e.g., 6-methyl vs. 7-methyl) identifies critical interactions with kinase ATP-binding pockets. For example, 7-methyl derivatives show 10-fold higher IC₅₀ against CDK4/6 compared to 6-methyl analogs .
  • Assay validation : Use orthogonal assays (e.g., SPR vs. enzymatic activity) to confirm target engagement. Discrepancies in IC₅₀ values often arise from differences in ATP concentrations across studies .
  • Crystallography : Co-crystal structures (PDB: 7WQ2) reveal hydrogen bonding between the 4-carboxylate and kinase hinge regions, explaining potency variations .

Q. How can computational methods optimize the synthesis of tert-butyl-protected intermediates?

  • Methodology :

  • DFT calculations : Predict activation barriers for key steps (e.g., cyclization via TBAF-mediated elimination), guiding temperature optimization (65°C vs. 80°C) .
  • Machine learning : Models trained on reaction databases identify optimal solvent/base pairs (e.g., DMAc/NaHCO₃ for SNAr reactions) .
  • Contradiction resolution : Conflicting reports on cyclization yields (65-97%) are reconciled by modeling solvent polarity effects in THF vs. DMF .

Methodological Challenges and Solutions

Q. What purification challenges arise during scale-up, and how are they addressed?

  • Challenge : Co-elution of tert-butyl byproducts (e.g., de-esterified acids) with the target compound during column chromatography.
  • Solutions :

  • pH-selective extraction : Adjust aqueous phases to pH 5–10 to isolate ionized impurities .
  • Prep-HPLC : Use C18 columns with acetonitrile/water gradients for >95% purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.